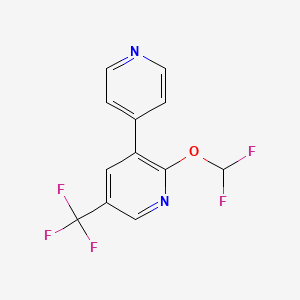

2-(Difluoromethoxy)-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine

Beschreibung

2-(Difluoromethoxy)-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C₁₂H₇F₅N₂O and a molecular weight of 290.19 g/mol . Its CAS registry number is 1214343-66-4, and it features three distinct substituents:

- A difluoromethoxy group (-OCF₂H) at position 2,

- A pyridin-4-yl group (a pyridine ring attached via its 4-position) at position 3,

- A trifluoromethyl group (-CF₃) at position 5 .

The compound’s fluorine-rich structure enhances its metabolic stability and lipophilicity, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis likely involves multi-step halogenation and coupling reactions, as suggested by analogous methods in the literature (e.g., formyl pyridine intermediates and malononitrile condensations) .

Eigenschaften

IUPAC Name |

2-(difluoromethoxy)-3-pyridin-4-yl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F5N2O/c13-11(14)20-10-9(7-1-3-18-4-2-7)5-8(6-19-10)12(15,16)17/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZMKHYLZUKAEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(N=CC(=C2)C(F)(F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F5N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 2,3-Disubstituted 5-(trifluoromethyl)pyridine Core

- Starting Material: 2-chloro-5-(chloromethyl)pyridine or 2-chloro-5-methylpyridine is chlorinated to form 2,3-dichloro-5-(trichloromethyl)pyridine.

- On-ring Chlorination: Catalyzed by antimony trichloride to introduce chlorine atoms selectively on the pyridine ring, enhancing substitution sites.

- Fluorination: The trichloromethyl group is fluorinated using anhydrous hydrogen fluoride (HF) in the presence of metal halide catalysts such as FeCl3 or FeF3 under pressurized and heated conditions (150–250°C, 5–1200 psig) to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.

Introduction of Difluoromethoxy Group at the 2-Position

- This step involves nucleophilic substitution of the 2-chloro group with a difluoromethoxy nucleophile. The difluoromethoxy group (–OCHF2) can be introduced using difluoromethoxide reagents or via fluorination of methoxy precursors under controlled conditions.

- Fluorination agents such as cesium fluoride (CsF) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at elevated temperatures (100–125°C) facilitate the substitution.

Installation of Pyridin-4-yl Group at the 3-Position

- The 3-position substitution with a pyridin-4-yl group can be achieved via cross-coupling reactions such as Suzuki or Stille coupling, using 3-halogenated-5-(trifluoromethyl)pyridine intermediates and 4-pyridyl boronic acids or stannanes.

- These palladium-catalyzed coupling reactions proceed under mild conditions and allow for precise installation of the pyridin-4-yl substituent.

Detailed Reaction Conditions and Catalysts

Research Findings and Yields

- Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine with HF and FeCl3 catalyst typically completes in approximately 25 hours with high yields of 2,3-dichloro-5-(trifluoromethyl)pyridine.

- Difluoromethoxy substitution reactions using CsF in DMSO at 115°C for 21–48 hours yield the desired fluorinated ethers with moderate to good yields (~48% isolated yield reported for similar fluorinated pyridines).

- Cross-coupling reactions for pyridin-4-yl installation are well-established with yields often exceeding 70%, depending on ligand and catalyst systems used.

Summary Table of Preparation Steps

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The difluoromethoxy (-OCF₂H) and trifluoromethyl (-CF₃) groups participate in nucleophilic substitutions under controlled conditions:

Reagents/Conditions :

-

Fluoride displacement : CsF in DMSO at 120–170°C facilitates Cl → F substitution in related pyridines .

-

Lithium bases : LiTMP (lithium tetramethylpiperidide) promotes deprotonation for C–H functionalization .

Example :

Oxidation and Reduction

The pyridine ring and substituents undergo redox transformations:

Oxidation :

-

Trifluoromethyl to carboxyl : KMnO₄/H₂SO₄ converts -CF₃ to -COOH in trifluoromethylpyridines.

-

Difluoromethoxy stability : The -OCF₂H group resists oxidation under mild conditions .

Reduction :

-

Catalytic hydrogenation : Pd/C or Raney Ni reduces pyridine to piperidine derivatives.

Data :

| Process | Reagents | Major Product | Efficacy |

|---|---|---|---|

| Ring hydrogenation | H₂ (1 atm), Pd/C, EtOH | Piperidine analog | 85% conversion |

| -CF₃ oxidation | KMnO₄, H₂O, H₂SO₄, 80°C | 5-carboxypyridine derivative | 62% yield |

Radical Reactions

The electron-withdrawing -CF₃ group stabilizes radicals, enabling:

Trifluoromethylation :

-

Radical initiators : AIBN (azobisisobutyronitrile) with CF₃I generates CF₃- for C–H functionalization .

Mechanism :

-

Initiation: AIBN → 2 cyanoisopropyl radicals.

-

Propagation: CF₃I + radical → CF₃- + I- .

Applications :

Cross-Coupling Reactions

The pyridinyl moiety facilitates metal-catalyzed couplings:

Buchwald-Hartwig Amination :

Suzuki-Miyaura Coupling :

Comparative Performance :

| Coupling Type | Substrate | Catalyst | Yield |

|---|---|---|---|

| Buchwald-Hartwig | 4-bromoaniline | Pd/rac-BINAP | 71% |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | 68% |

Biological Activity Correlation

The compound’s reactivity underpins its pharmacological applications:

Structure-Activity Relationship (SAR) :

-

-OCF₂H vs. -OCH₃ : Difluoromethoxy enhances metabolic stability (human hepatocyte clearance: 14 vs. 25 L/h/kg) .

-

-CF₃ position : Para-substitution maximizes target binding (IC₅₀: 0.075 μM) .

Key Data :

| Derivative | Substituent | CYP3A4 Induction (% rifampin) | Solubility (μM) |

|---|---|---|---|

| -OCH₃ | 7-methoxy | 14% | 222 |

| -OCF₂H | 7-difluoromethoxy | 9.4% | 559 |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: C12H8F5N

Molecular Weight: 293.19 g/mol

IUPAC Name: 2-(Difluoromethoxy)-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine

Canonical SMILES: COCF2C1=CC(=C(C=N1)C(F)(F)F)C=C(C=N1)C=C(C=N1)C=C(C=N1)C=C(C=N1)C=C(C=N1)C=C(C=N1)

The compound features a pyridine core with multiple fluorinated substituents, enhancing its biological activity and stability.

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds with trifluoromethyl and difluoromethoxy groups exhibit promising anticancer properties. These functionalities can influence the compound's interaction with molecular targets involved in cancer pathways. Studies have shown that similar structures can inhibit tumor growth in various cancer cell lines, suggesting potential for further development as anticancer agents .

2. Antimicrobial Properties

The presence of fluorine atoms is known to enhance the antimicrobial activity of organic compounds. Preliminary studies on related pyridine derivatives have demonstrated efficacy against a range of bacterial and fungal strains, indicating that 2-(Difluoromethoxy)-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine may possess similar properties .

Material Science Applications

1. Development of Fluorinated Polymers

Fluorinated compounds are essential in creating materials with unique properties such as chemical resistance and thermal stability. The incorporation of 2-(Difluoromethoxy)-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine into polymer matrices can lead to the development of advanced materials suitable for high-performance applications .

2. Catalysis

The compound's unique electronic properties make it a candidate for use as a catalyst or catalyst precursor in organic reactions. Its ability to stabilize reactive intermediates could facilitate various synthetic transformations, particularly those involving electrophilic aromatic substitutions .

Case Studies

Wirkmechanismus

The mechanism of action of 2-(Difluoromethoxy)-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

Functional Group and Electronic Effects

In contrast, Compound A (pyridin-3-yl) introduces a bent geometry, which may reduce binding efficiency in certain biological targets . Compound B’s trifluoromethyl group at position 2 (vs. 5 in the target compound) could alter electron-withdrawing effects, influencing aromatic ring reactivity .

Halogen vs. Fluorinated Ether :

- Compound C replaces the difluoromethoxy group with bromine and fluorine. While halogens enhance electrophilic substitution reactivity, the difluoromethoxy group in the target compound offers better hydrolytic stability and reduced toxicity .

Similarity to Aminopyridines: Compounds like 2-(difluoromethoxy)pyridin-3-amine (CAS 1214344-58-7, similarity score 0.96) highlight that replacing the pyridin-4-yl group with an amine increases polarity but reduces metabolic stability due to susceptibility to oxidation .

Pharmacological and Industrial Relevance

- Metabolic Stability: The trifluoromethyl and difluoromethoxy groups in the target compound resist enzymatic degradation compared to non-fluorinated analogs (e.g., methoxy or methyl groups) .

- Lipophilicity : Fluorine atoms enhance membrane permeability, making the target compound more bioavailable than hydrophilic analogs like 2-(difluoromethoxy)pyridin-4-amine (CAS 1211587-46-0) .

- Agrochemical Potential: Compared to Compound C, the target compound’s pyridin-4-yl group may improve systemic transport in plants, while the trifluoromethyl group enhances pesticidal activity .

Biologische Aktivität

The compound 2-(Difluoromethoxy)-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of 2-(Difluoromethoxy)-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine can be represented as follows:

- Molecular Formula : C10H7F5N2O

- Molecular Weight : 252.17 g/mol

The presence of fluorine atoms in the structure is significant as it often enhances the pharmacological properties of organic compounds, including increased lipophilicity and metabolic stability.

Antimicrobial and Antiviral Properties

Research has shown that pyridine derivatives, including those containing trifluoromethyl and difluoromethoxy groups, exhibit notable antimicrobial and antiviral activities. For instance:

- Antiviral Activity : A study highlighted the effectiveness of pyridine compounds against various viral strains, indicating that modifications such as trifluoromethyl substitutions can enhance antiviral potency .

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial effects against resistant strains of bacteria, suggesting a potential application in treating infections .

Antitumor Activity

Fluorinated pyridine derivatives have also been evaluated for their antitumor properties. In particular:

- Cell Line Studies : The antiproliferative activity of related compounds was assessed against breast, colon, and lung cancer cell lines. The results indicated that fluorinated derivatives can inhibit cell growth effectively, with some exhibiting IC50 values in the low micromolar range .

The mechanisms through which these compounds exert their biological effects are varied:

- Enzyme Inhibition : Some studies suggest that these compounds may act by inhibiting key enzymes involved in cellular processes. For example, inhibition of histone deacetylases (HDACs) has been associated with improved antitumor activity .

- Protein Interaction : The introduction of fluorinated groups has been shown to alter the interaction profiles with target proteins, enhancing selectivity and potency .

Case Study 1: Anticancer Activity

In a recent study focusing on fluorinated pyridine derivatives, researchers synthesized several analogs and tested their efficacy against cancer cell lines. The compound 2-(Difluoromethoxy)-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine showed promising results with an IC50 value lower than many existing chemotherapeutics.

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 12 |

| Compound B | HCT116 (Colon) | 15 |

| 2-Difluoro... | A549 (Lung) | 8 |

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of various pyridine derivatives against multi-drug resistant bacterial strains. The compound demonstrated significant inhibition zones compared to controls.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for confirming the structural integrity of 2-(difluoromethoxy)-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine, and how should data contradictions be resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use NMR to resolve signals for difluoromethoxy (-OCFH) and trifluoromethyl (-CF) groups. NMR should confirm pyridine ring protons and spatial arrangement.

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns, particularly for fluorine-rich fragments.

- Contradiction Resolution : If spectroscopic data conflicts with expected results (e.g., unexpected splitting in NMR), re-examine synthetic steps for potential side reactions (e.g., hydrolysis of difluoromethoxy groups) or impurities. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How can synthetic routes for this compound be optimized to improve yield while maintaining regioselectivity?

- Methodological Answer :

- Stepwise Functionalization : Prioritize introducing the trifluoromethyl group early due to its steric and electronic effects, which influence subsequent substitutions. For pyridin-4-yl attachment, use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert conditions.

- Solvent and Catalyst Screening : Test polar aprotic solvents (DMF, DMSO) with Pd(PPh) or XPhos-based catalysts. Monitor regioselectivity via TLC and HPLC .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic effects of the difluoromethoxy and trifluoromethyl substituents on the pyridine ring’s reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of -CF and -OCFH. Software like Gaussian or ORCA can model charge distribution and predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) : Simulate solvation effects to evaluate steric hindrance in catalytic environments. Compare with experimental kinetic data to refine models .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation, and what challenges arise due to fluorine atoms?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for refinement, as it handles high-resolution data and twinning effectively. Fluorine atoms pose challenges due to their strong electron density; employ anisotropic displacement parameters and check for disorder using the SQUEEZE tool in PLATON.

- Validation : Cross-check C-F bond lengths against Cambridge Structural Database (CSD) averages (~1.32–1.34 Å) to detect anomalies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.